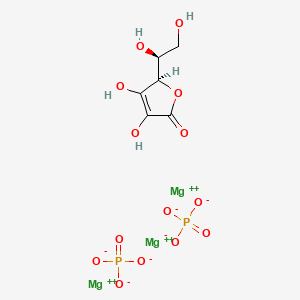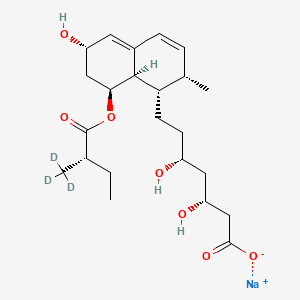
プラバスタチン-D3 ナトリウム塩
概要
説明
プラバスタチン-d3(ナトリウム塩)は、スタチン系薬剤の1つであるプラバスタチンナトリウムの重水素化形態です。スタチンは、コレステロール値を低下させ、心血管疾患のリスクを軽減するために広く使用されています。プラバスタチン-d3(ナトリウム塩)は、水素の安定同位体である重水素で特に標識されています。この標識は、しばしば科学研究において、薬物の薬物動態と代謝を研究するために使用されます。
科学的研究の応用
Pravastatin-d3 (sodium salt) is extensively used in scientific research due to its labeled deuterium atoms. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of pravastatin in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of pravastatin.
Drug Interaction Studies: Understanding how pravastatin interacts with other drugs and its impact on drug efficacy and safety.
Biological Research: Exploring the effects of pravastatin on cellular processes and its potential therapeutic applications.
Industrial Research: Developing new formulations and improving the production processes of pravastatin.
生化学分析
Biochemical Properties
Pravastatin-D3 Sodium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction reduces the production of mevalonate, a key intermediate in the cholesterol biosynthesis pathway . The inhibition of this pathway leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface and thus increasing the uptake of LDL cholesterol from the bloodstream .
Cellular Effects
Pravastatin-D3 Sodium Salt has been shown to influence various cellular processes. It can reduce the synthesis of cholesterol in cells, leading to alterations in cell membrane composition and function . Additionally, it can impact cell signaling pathways related to cholesterol homeostasis . Pravastatin-D3 Sodium Salt can also influence gene expression, particularly of genes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of Pravastatin-D3 Sodium Salt involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . The reduction in intracellular cholesterol triggers a compensatory increase in LDL receptor expression, enhancing the uptake of LDL cholesterol from the bloodstream .
Temporal Effects in Laboratory Settings
The effects of Pravastatin-D3 Sodium Salt can change over time in laboratory settings. For instance, its inhibitory effect on HMG-CoA reductase can lead to a time-dependent decrease in intracellular cholesterol levels . Additionally, long-term exposure to Pravastatin-D3 Sodium Salt can lead to adaptive changes in cells, such as upregulation of LDL receptors .
Dosage Effects in Animal Models
The effects of Pravastatin-D3 Sodium Salt can vary with different dosages in animal models . Lower doses can effectively reduce cholesterol levels without causing significant side effects. At high doses, Pravastatin-D3 Sodium Salt may cause adverse effects such as muscle pain or weakness .
Metabolic Pathways
Pravastatin-D3 Sodium Salt is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This inhibition disrupts the production of cholesterol and other downstream products of the pathway .
Transport and Distribution
Pravastatin-D3 Sodium Salt is rapidly absorbed from the upper part of the small intestine via proton-coupled carrier-mediated transport and then taken up by the liver by a sodium-independent bile acid transporter . It is distributed within cells and tissues primarily through passive diffusion and active transport mechanisms .
Subcellular Localization
Pravastatin-D3 Sodium Salt primarily localizes in the cytoplasm where HMG-CoA reductase, its target enzyme, is located . Its presence in the cytoplasm allows it to effectively inhibit the enzyme and disrupt cholesterol synthesis .
準備方法
合成経路と反応条件
プラバスタチン-d3(ナトリウム塩)は、メバスタチンから始まる一連の化学反応によって合成されます。 このプロセスには、メバスタチンの発酵、続いてラクトン環の加水分解、およびストレプトマイセス・カルボフィラスを用いた生物学的ヒドロキシル化によるアリル位の6-アルコール基の導入が含まれます 。重水素標識は、合成中に特定の水素原子を重水素に置き換えることによって導入されます。
工業生産方法
プラバスタチン-d3(ナトリウム塩)の工業生産は、プラバスタチンナトリウムの合成と同様の経路に従います。このプロセスは、工業的な需要を満たすためにスケールアップされ、高純度と高収率が確保されます。 発酵、加水分解、およびヒドロキシル化の各工程は、大規模生産に最適化され、重水素標識は目的の同位体純度を達成するために慎重に管理されます .
化学反応解析
反応の種類
プラバスタチン-d3(ナトリウム塩)は、以下を含むさまざまな化学反応を起こします。
酸化: プラバスタチン-d3のヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成することができます。
還元: ケトン基は、ヒドロキシル基に還元することができます。
置換: エステル基は、加水分解されて対応するカルボン酸とアルコールを形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。
置換: 加水分解反応は、通常、塩酸(HCl)や水酸化ナトリウム(NaOH)などの酸性または塩基性条件下で行われます。
主な生成物
これらの反応によって生成される主な生成物には、酸化された誘導体、還元された誘導体、および加水分解された生成物が含まれます。 これらの生成物は、さまざまな条件下でのプラバスタチン-d3(ナトリウム塩)の安定性と反応性を理解するためにしばしば研究されます .
科学研究への応用
プラバスタチン-d3(ナトリウム塩)は、その重水素原子によって標識されているため、科学研究で広く使用されています。いくつかの重要な用途には、次のようなものがあります。
薬物動態: 体内でのプラバスタチンの吸収、分布、代謝、および排泄(ADME)を研究します。
代謝研究: プラバスタチンの代謝経路を調査し、代謝物を特定します。
薬物相互作用研究: プラバスタチンが他の薬物とどのように相互作用するか、および薬効と安全性への影響を理解します。
生物学的研究: プラバスタチンの細胞プロセスへの影響、およびその潜在的な治療的応用を探ります。
化学反応の分析
Types of Reactions
Pravastatin-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in pravastatin-d3 can be oxidized to form ketones or aldehydes.
Reduction: The ketone groups can be reduced back to hydroxyl groups.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis reactions typically use acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and hydrolyzed products. These products are often studied to understand the stability and reactivity of pravastatin-d3 (sodium salt) under different conditions .
作用機序
プラバスタチン-d3(ナトリウム塩)は、3-ヒドロキシ-3-メチルグルタリル-コエンザイムA(HMG-CoA)レダクターゼという酵素を阻害することによって効果を発揮します。この酵素は、HMG-CoAをメバロン酸に変換する反応を触媒し、これはコレステロール生合成の重要なステップです。この酵素を阻害することで、プラバスタチン-d3は肝臓におけるコレステロールの産生を抑制し、血中のコレステロール値を低下させます。 関連する分子標的と経路には、HMG-CoAレダクターゼ酵素とコレステロール生合成経路が含まれます .
類似化合物との比較
プラバスタチン-d3(ナトリウム塩)は、次のような他のスタチンと比較されます。
- ロバスタチン
- シンバスタチン
- アトルバスタチン
- ロサルバスタチン
独自性
プラバスタチン-d3(ナトリウム塩)は、重水素標識されているために独特です。これは、薬物動態と代謝の研究に利点をもたらします。重水素原子は、化合物をより安定させ、生物学的システムで正確に追跡できるようにします。 他のスタチンと比較して、プラバスタチン-d3は副作用が少なく、安全性プロファイルが優れています .
特性
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-ZJDKIXRVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


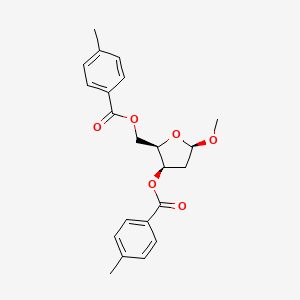

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/new.no-structure.jpg)

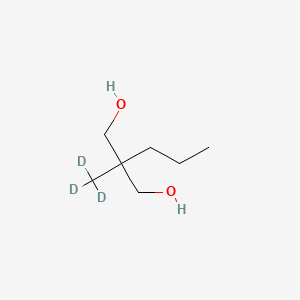

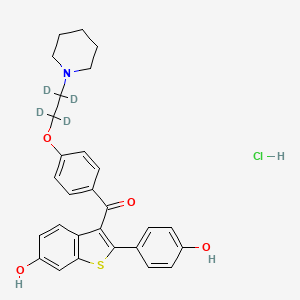
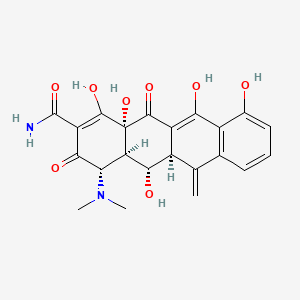
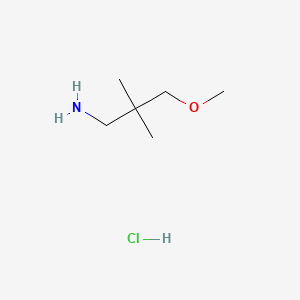
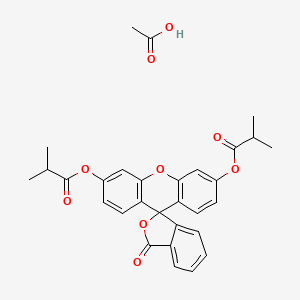
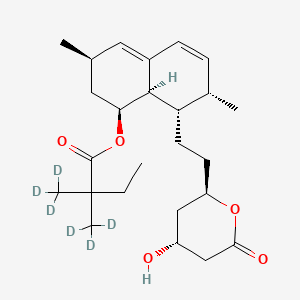
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
